molecular formula C6H4N4 B3050359 Pyrido[2,3-e][1,2,4]triazine CAS No. 254-97-7

Pyrido[2,3-e][1,2,4]triazine

Cat. No.: B3050359
CAS No.: 254-97-7
M. Wt: 132.12 g/mol
InChI Key: GHKGSHZMWWDYKI-UHFFFAOYSA-N
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Description

Pyrido[2,3-e][1,2,4]triazine is a fused nitrogen heterocycle that has garnered significant interest due to its diverse biological and chemical propertiesThis compound derivatives have been studied for their antiviral, anticancer, antibacterial, and anti-inflammatory activities .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the heterocyclic structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include malononitrile, ninhydrin, and N-methyl-1-(methylthio)-2-nitroethenamine. Reaction conditions often involve refluxing in ethanol or other suitable solvents, with or without the presence of catalysts such as acetic acid .

Major Products Formed

The major products formed from the reactions of this compound include various spiro and fused heterocyclic compounds.

Comparison with Similar Compounds

Pyrido[2,3-e][1,2,4]triazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their potent anticancer activity through CDK2 inhibition .

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Properties

IUPAC Name

pyrido[2,3-e][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-5-6(7-3-1)8-4-9-10-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKGSHZMWWDYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559674
Record name Pyrido[2,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-97-7
Record name Pyrido[2,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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